molecular formula C10H10BrNO2 B14394884 N-(1-Bromo-2-oxopropyl)benzamide CAS No. 88297-78-3

N-(1-Bromo-2-oxopropyl)benzamide

Cat. No.: B14394884
CAS No.: 88297-78-3
M. Wt: 256.10 g/mol
InChI Key: NMLITCWUEYQGJG-UHFFFAOYSA-N
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Description

N-(1-Bromo-2-oxopropyl)benzamide is an organic compound with the molecular formula C10H10BrNO2 It is a derivative of benzamide, where the benzamide moiety is substituted with a bromo group and an oxo group on the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Bromo-2-oxopropyl)benzamide typically involves the bromination of a suitable precursor. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under specific conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Bromo-2-oxopropyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted benzamides depending on the nucleophile used.

    Oxidation: Major products include benzoic acid derivatives.

    Reduction: Products include alcohol derivatives of the original compound.

Scientific Research Applications

N-(1-Bromo-2-oxopropyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Bromo-2-oxopropyl)benzamide involves its interaction with specific molecular targets. The bromo group can participate in nucleophilic substitution reactions, while the oxo group can undergo reduction or oxidation. These reactions can modulate the activity of the compound and its interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Chloro-2-oxopropyl)benzamide
  • N-(1-Iodo-2-oxopropyl)benzamide
  • N-(1-Bromo-2-hydroxypropyl)benzamide

Uniqueness

N-(1-Bromo-2-oxopropyl)benzamide is unique due to the presence of both a bromo group and an oxo group on the propyl chain

Properties

CAS No.

88297-78-3

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

N-(1-bromo-2-oxopropyl)benzamide

InChI

InChI=1S/C10H10BrNO2/c1-7(13)9(11)12-10(14)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,14)

InChI Key

NMLITCWUEYQGJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(NC(=O)C1=CC=CC=C1)Br

Origin of Product

United States

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